molecular formula C9H18O6 B11828736 1,2,6-Tri-O-methyl-D-glucopyranoside

1,2,6-Tri-O-methyl-D-glucopyranoside

Cat. No.: B11828736
M. Wt: 222.24 g/mol
InChI Key: FIORXPJOOANBBK-LOFWALOHSA-N
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Description

1,2,6-Tri-O-methyl-D-glucopyranoside is a synthetic glucose derivative. It is a type of monosaccharide that has been chemically modified by the addition of methyl groups at the 1, 2, and 6 positions of the glucose molecule. This compound is particularly significant in the field of glycoconjugate research, where it is used to create targeted glycoconjugates for diagnosing and treating diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6-Tri-O-methyl-D-glucopyranoside typically involves the methylation of D-glucose. One common method is the reaction of D-glucose with methyl iodide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Tri-O-methyl-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1,2,6-Tri-O-methyl-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex glycoconjugates.

    Biology: Plays a role in cell recognition studies and the development of drug delivery systems.

    Medicine: Utilized in the research of diagnostic tools and therapeutic agents for various diseases.

    Industry: Employed in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,6-Tri-O-methyl-D-glucopyranoside involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside
  • Methyl 3,6-di-O-galloyl-α-D-glucopyranoside
  • Ethyl 2,3-di-O-galloyl-α-D-glucopyranoside

Uniqueness

1,2,6-Tri-O-methyl-D-glucopyranoside is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in creating targeted glycoconjugates and studying cell recognition mechanisms .

Properties

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

(2R,3S,4S,5R)-5,6-dimethoxy-2-(methoxymethyl)oxane-3,4-diol

InChI

InChI=1S/C9H18O6/c1-12-4-5-6(10)7(11)8(13-2)9(14-3)15-5/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1

InChI Key

FIORXPJOOANBBK-LOFWALOHSA-N

Isomeric SMILES

COC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)OC)O)O

Canonical SMILES

COCC1C(C(C(C(O1)OC)OC)O)O

Origin of Product

United States

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